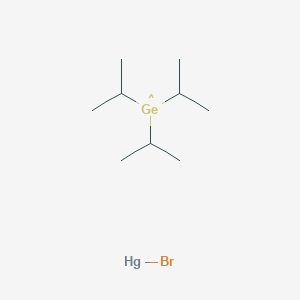![molecular formula C16H15ClO B14342486 1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene CAS No. 92907-14-7](/img/structure/B14342486.png)
1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a prop-1-enyl group, which is further substituted with a 4-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-4-nitrobenzene and 4-methylphenol.
Reduction: The nitro group in 1-chloro-4-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The resulting 1-chloro-4-aminobenzene undergoes diazotization with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methylphenol in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the 4-methylphenoxy moiety, leading to the formation of carboxylic acids.
Reduction: Reduction of the double bond in the prop-1-enyl group can yield the corresponding alkane.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzoic acid.
Reduction: 1-chloro-4-[(E)-3-(4-methylphenoxy)propyl]benzene.
Substitution: 1-amino-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene.
Aplicaciones Científicas De Investigación
1-Chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chlorine atom and the prop-1-enyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Chloro-4-[(E)-3-(4-methylphenoxy)propyl]benzene: Similar structure but with a saturated propyl group instead of a prop-1-enyl group.
1-Chloro-4-[(E)-3-(4-methoxyphenoxy)prop-1-enyl]benzene: Similar structure but with a methoxy group instead of a methyl group on the phenoxy moiety.
1-Chloro-4-[(E)-3-(4-ethylphenoxy)prop-1-enyl]benzene: Similar structure but with an ethyl group instead of a methyl group on the phenoxy moiety.
Uniqueness: 1-Chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene is unique due to the specific combination of substituents on the benzene ring and the prop-1-enyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
92907-14-7 |
|---|---|
Fórmula molecular |
C16H15ClO |
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene |
InChI |
InChI=1S/C16H15ClO/c1-13-4-10-16(11-5-13)18-12-2-3-14-6-8-15(17)9-7-14/h2-11H,12H2,1H3/b3-2+ |
Clave InChI |
OFHCFFRRWOSNLT-NSCUHMNNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)OC/C=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CC=C(C=C1)OCC=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


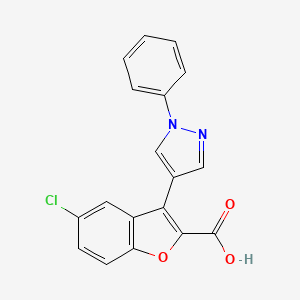
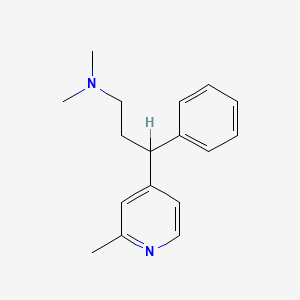
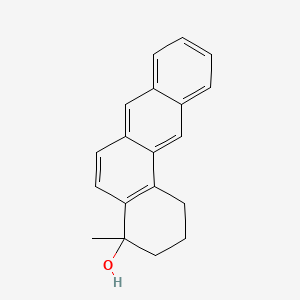
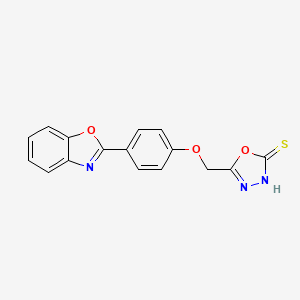

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)
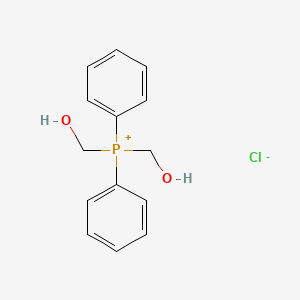
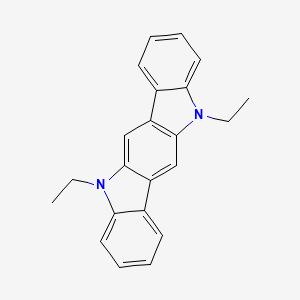

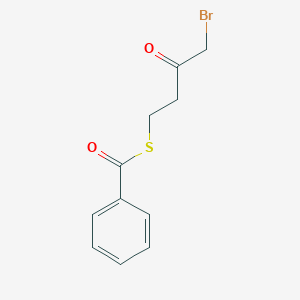
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
